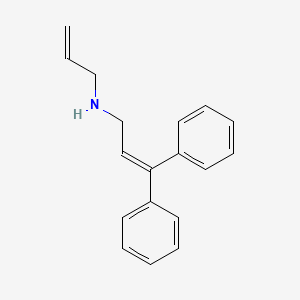
6-Methoxy-3,5-dinitropyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-3,5-dinitropyridin-2-amine is an organic compound with the chemical formula C6H6N4O4. It is characterized by a pyridine ring substituted with methoxy and dinitro groups. This compound is known for its yellow to orange-yellow crystalline appearance and is soluble in common organic solvents such as ethanol, dimethyl sulfoxide, and dichloromethane .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-3,5-dinitropyridin-2-amine typically involves a nitration reaction. One common method includes the following steps:
Nitration of Pyridine: The starting material, 3,5-dinitropyridine, undergoes nitration to introduce nitro groups at the 3 and 5 positions.
Methoxylation: The nitrated pyridine is then reacted with methanol in the presence of a base to introduce the methoxy group at the 6 position.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 6-Methoxy-3,5-dinitropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups, forming diamino derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing nitro groups.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Oxides of the original compound.
Reduction Products: Diamino derivatives.
Substitution Products: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
6-Methoxy-3,5-dinitropyridin-2-amine has several applications in scientific research:
Organic Chemistry: It is used in the synthesis of heterocyclic compounds and as a precursor for various organic reactions.
Biochemistry: The compound is employed in the development of fluorescent probes for detecting biothiols.
Materials Science: It serves as a dopant in organic field-effect transistors and as a precursor for nitrogen-containing heterocycles.
Biomedical Science: Derivatives of this compound have been studied for their potential as platelet inhibitors.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-3,5-dinitropyridin-2-amine involves its interaction with molecular targets through its functional groups. The nitro groups can participate in electron transfer reactions, while the methoxy group can engage in hydrogen bonding and other interactions. These properties make it useful in various chemical and biological applications .
Comparación Con Compuestos Similares
6-Methyl-3,5-dinitropyridin-2-amine: Similar in structure but with a methyl group instead of a methoxy group.
3,5-Dinitropyridine: Lacks the methoxy group but shares the dinitro substitution pattern.
Uniqueness: 6-Methoxy-3,5-dinitropyridin-2-amine is unique due to the presence of both methoxy and dinitro groups, which confer distinct chemical reactivity and physical properties. This combination of functional groups makes it versatile for various applications in research and industry .
Propiedades
Número CAS |
106015-13-8 |
|---|---|
Fórmula molecular |
C6H6N4O5 |
Peso molecular |
214.14 g/mol |
Nombre IUPAC |
6-methoxy-3,5-dinitropyridin-2-amine |
InChI |
InChI=1S/C6H6N4O5/c1-15-6-4(10(13)14)2-3(9(11)12)5(7)8-6/h2H,1H3,(H2,7,8) |
Clave InChI |
QWGRGJKYXUUFTK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=N1)N)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


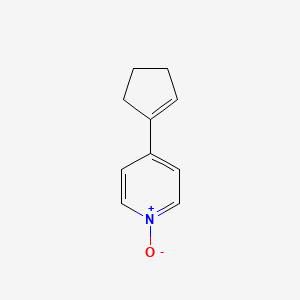
![4-[(1H-Benzimidazol-6-yl)carbamoyl]benzoic acid](/img/structure/B14338064.png)
![Diethoxy{3-[(oxiran-2-yl)methoxy]propyl}silanol](/img/structure/B14338068.png)
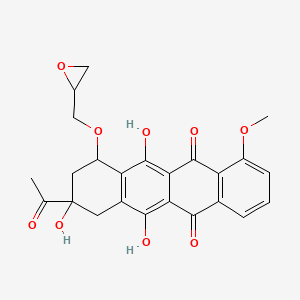
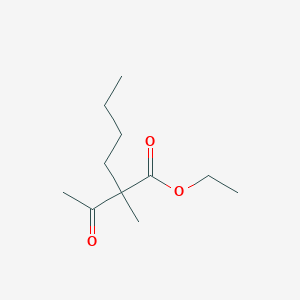
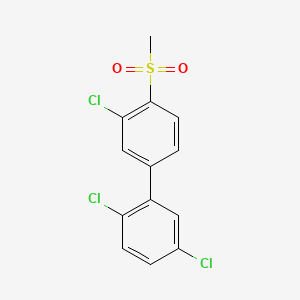
![{10-[2-(Anthracen-9-YL)ethyl]anthracen-9-YL}(phenyl)methanone](/img/structure/B14338092.png)
![5-[[[4-(1,1-Dimethylethyl)phenyl]thio]methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14338107.png)
![2(1H)-Quinolinone, 4-[[(4-methylphenyl)sulfonyl]oxy]-3-phenyl-](/img/structure/B14338112.png)
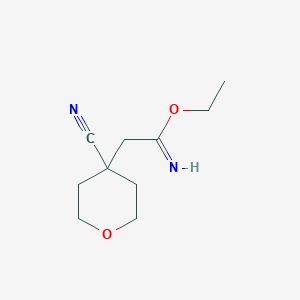
![Trimethyl[(1,2,3-trithiolan-4-yl)methyl]silane](/img/structure/B14338122.png)
![1-[(Diphenylphosphorothioyl)methyl]-1H-1,2,4-triazole](/img/structure/B14338129.png)
